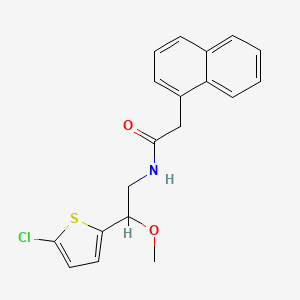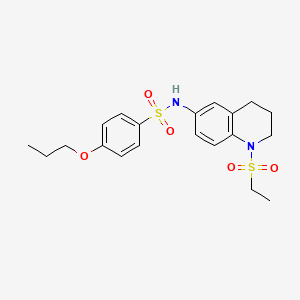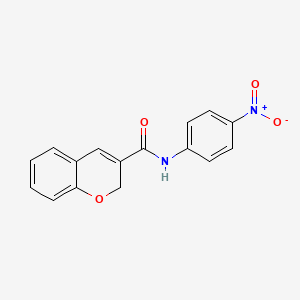![molecular formula C30H23N3O2 B2512987 N-[(2Z)-3-(1,4-dihydroquinazolin-2-yl)-6-methoxy-2H-chromen-2-ylidene]biphenyl-4-amine CAS No. 1993493-33-6](/img/structure/B2512987.png)
N-[(2Z)-3-(1,4-dihydroquinazolin-2-yl)-6-methoxy-2H-chromen-2-ylidene]biphenyl-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that includes several distinct functional groups, including a quinazolinone, a chromene, and a biphenyl . Quinazolinones are a class of nitrogen-containing heterocyclic compounds that are a core structural component in various biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The quinazolinone portion of the molecule is a nitrogen-containing heterocyclic compound . The chromene portion is a 2H-chromene, a type of oxygen-containing heterocycle. The biphenyl portion consists of two connected phenyl rings.Wissenschaftliche Forschungsanwendungen
Synthetic Protocols and Pharmacological Importance
- Synthetic Approaches to Chromenones : 6H-Benzo[c]chromen-6-ones, similar in structure to part of the query compound, are significant due to their core structure in secondary metabolites with considerable pharmacological importance. Synthetic protocols for these compounds, including the Suzuki coupling reaction and reactions involving Michael acceptors with dicarbonyl compounds, have been reviewed, highlighting their relevance in creating biologically active molecules (Mazimba, 2016).
Antioxidant Applications
- Ethoxyquin and Analogues : The antioxidant ethoxyquin and its analogues, though not directly related, demonstrate the importance of chemical analogues in enhancing the stability and efficacy of compounds used in various applications, including food preservation (de Koning, 2002).
Anticancer and Antitubercular Activities
- Anticancer Drugs : Research on compounds with specific functionalities has shown significant tumor specificity and reduced keratinocyte toxicity, suggesting the potential for the development of new anticancer drugs (Sugita et al., 2017).
- Antitubercular Activity : The modification of isoniazid structure and derivatives has been explored for anti-tubercular activity, indicating how specific molecular modifications can lead to significant therapeutic potentials (Asif, 2014).
OLED Applications
- BODIPY-based Materials : The development of BODIPY-based materials for OLED applications illustrates the versatility of certain molecular frameworks in electronic and light-emitting applications, potentially relevant to parts of the queried compound (Squeo & Pasini, 2020).
Eigenschaften
IUPAC Name |
3-(1,4-dihydroquinazolin-2-yl)-6-methoxy-N-(4-phenylphenyl)chromen-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23N3O2/c1-34-25-15-16-28-23(17-25)18-26(29-31-19-22-9-5-6-10-27(22)33-29)30(35-28)32-24-13-11-21(12-14-24)20-7-3-2-4-8-20/h2-18H,19H2,1H3,(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXQMKWNPKOYMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=NC3=CC=C(C=C3)C4=CC=CC=C4)C(=C2)C5=NCC6=CC=CC=C6N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2Z)-3-(1,4-dihydroquinazolin-2-yl)-6-methoxy-2H-chromen-2-ylidene]biphenyl-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride](/img/structure/B2512905.png)


![[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-(4-phenyloxan-4-yl)methanone](/img/structure/B2512910.png)
![(S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide](/img/structure/B2512911.png)



![2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2512921.png)



